![molecular formula C10H11N5O2 B1376009 7-氨基-2-环丁基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸 CAS No. 1379811-46-7](/img/structure/B1376009.png)
7-氨基-2-环丁基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸
描述
The compound “7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of TP derivatives has been extensively researched . Various methods have been developed to access these heterocyclic compounds with nitrogenous rings . For example, one-step procedures have been developed for the synthesis of phenyl-amino-triazolo pyrimidines .Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . It has also been exploited for its metal-chelating properties to generate candidate treatments for cancer and parasitic diseases .科学研究应用
晶体结构分析:
- 类似化合物 7-氨基-2-甲硫基-1,2,4-三唑并[1,5-a]嘧啶-6-羧酸的分子结构已在不同的晶体环境中进行了分析,表明其配位化合物生物活性探索的潜力。该研究有助于更好地了解该化合物在二甲基甲酰胺和水等不同溶剂中的性质 (Canfora、Pillet、Espinosa 和 Ruisi,2010 年).
合成与表征:
- 合成了类似化合物的三有机锡(IV)配合物,并评估了它们对革兰氏阳性菌的抗菌活性。该研究证明了该化合物开发抗菌剂的潜力 (Ruisi 等人,2010 年).
抗增殖剂:
- 一系列 2-氨基-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺衍生物对不同癌细胞表现出显着的细胞毒活性。该研究表明该化合物作为开发抗癌剂的支架的潜力 (Huo 等人,2021 年).
多缩合杂环的合成:
- 部分氢化的 2-氨基[1,2,4]三唑并[1,5-a]嘧啶已被用作合成多缩合杂环的合成子,突出了该化合物在复杂化学合成中的作用 (Chernyshev 等人,2015 年).
区域选择性合成:
- 已经对 7-芳基-5-甲基-和 5-芳基-7-甲基-2-氨基-[1,2,4]三唑并[1,5-a]嘧啶的区域选择性合成进行了研究,强调了该化合物在创建生物活性化合物中的用途 (Massari 等人,2017 年).
抗分枝杆菌特性:
- 1,2,4-三唑并[1,5-a]嘧啶-6-羧酸的氟代衍生物已显示出对结核分枝杆菌的有效抑制活性,表明其在抗分枝杆菌治疗中的应用 (Abdel-Rahman、El-Koussi 和 Hassan,2009 年).
合成方法:
- 已经开发出各种合成 1,2,4-三唑并[1,5-a]嘧啶衍生物的方法,反映了该化合物在合成化学中的重要性 (Fischer,2007 年).
作用机制
Target of Action
Compounds with similar structures have been reported to inhibit certain enzymes .
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other triazolopyrimidines .
Biochemical Pathways
Related compounds have been shown to impact various pathways .
Result of Action
Related compounds have shown significant cytotoxic activities .
生化分析
Biochemical Properties
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s interaction with tubulin, a protein involved in cell division, highlights its potential as an anticancer agent by promoting tubulin polymerization .
Cellular Effects
The effects of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . Additionally, it modulates the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and its interaction with tubulin are key aspects of its molecular mechanism . These interactions result in the disruption of cellular processes, ultimately leading to cell death in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation in target tissues are critical for its therapeutic action, and studies have shown that it preferentially accumulates in cancerous tissues .
Subcellular Localization
The subcellular localization of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to sites such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .
属性
IUPAC Name |
7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-7-6(9(16)17)4-12-10-13-8(14-15(7)10)5-2-1-3-5/h4-5H,1-3,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAAZNOHFHRXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C(=C(C=NC3=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


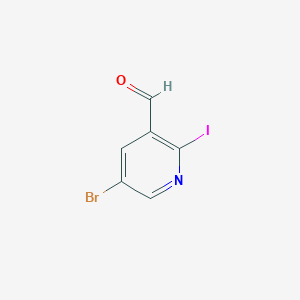
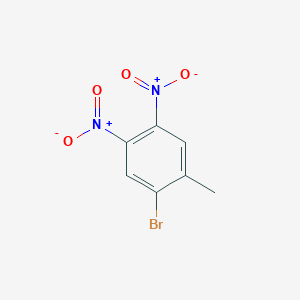

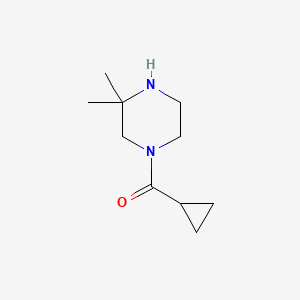
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

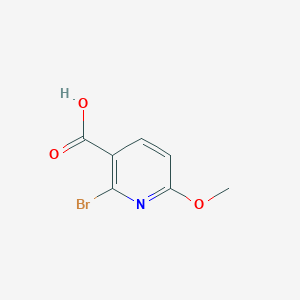
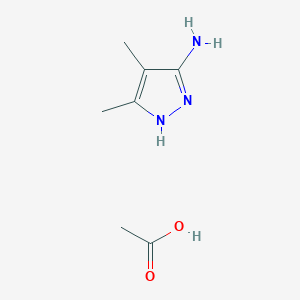
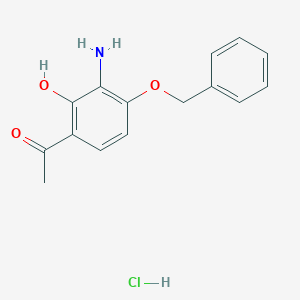
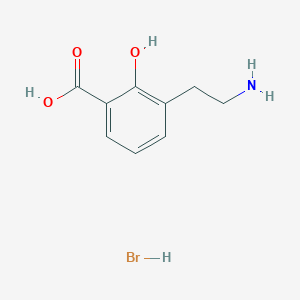
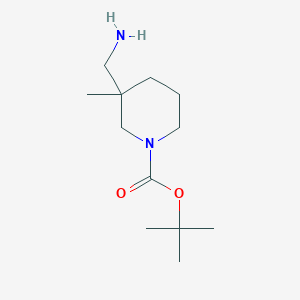
![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)
![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)
